N-(1-Cyanobutyl)pyrimidine-5-carboxamide
Description
N-(1-Cyanobutyl)pyrimidine-5-carboxamide is a pyrimidine derivative featuring a carboxamide group at the 5-position of the pyrimidine ring. The amide nitrogen is substituted with a 1-cyanobutyl group (-CH2CH2CH2CH2CN). This structure combines the hydrogen-bonding capacity of the carboxamide with the electron-withdrawing cyano group, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(1-cyanobutyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-3-9(4-11)14-10(15)8-5-12-7-13-6-8/h5-7,9H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOFWCNSSJMYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanobutyl)pyrimidine-5-carboxamide typically involves the reaction of pyrimidine-5-carboxamide with 1-cyanobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of N-(1-Cyanobutyl)pyrimidine-5-carboxamide can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanobutyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the cyanobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
N-(1-Cyanobutyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanobutyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating key signaling cascades.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrimidine-5-carboxamide derivatives vary significantly in their substituents, impacting their physicochemical and biological profiles. Key examples include:
Key Observations :
- The 1-cyanobutyl group in the target compound introduces a polar nitrile, which may reduce solubility compared to cyclohexyl (1a) or morpholinomethyl (45) substituents but improve interactions with nucleophilic targets.
- Fused rings (e.g., triazolo in 6ai or thieno in 45) increase molecular rigidity, often raising melting points (e.g., 161–164°C for 6ai vs. 124–125°C for 1a) .
Physical and Spectroscopic Properties
Melting Points and Solubility:
- TG11-77·HCl : High water solubility due to HCl salt formation, contrasting with neutral carboxamides like 1a .
- 6bf () : 90% yield with prop-2-yn-1-yl substituent; terminal alkyne may enhance reactivity .
Spectroscopic Data:
- 1H-NMR Shifts: Pyrimidine protons in 1a resonate at δ 6.90–8.20 ppm, while thienopyrimidine derivatives (e.g., 45) show downfield shifts (δ 7.50–8.50 ppm) due to electron-withdrawing thiophene .
- HRMS : Compounds like 6ai (LC-MS: 324.2 [M+H]) confirm molecular weights, critical for structural validation .
Comparative Insights :
- The 1-cyanobutyl group in the target compound may confer unique selectivity, as nitriles often participate in hydrogen bonding or covalent interactions with biological targets.
- Unlike TG11-77·HCl, the absence of charged groups in N-(1-Cyanobutyl)pyrimidine-5-carboxamide may limit brain permeability but improve metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
